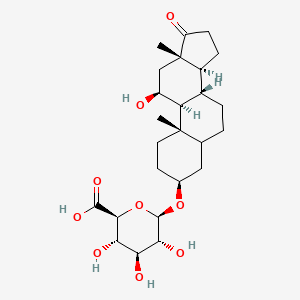

11B-Hydroxyetiocholanolone glucuronide

Description

Context of Steroid Glucuronidation in Metabolic Processes

Steroid glucuronidation is a key phase II metabolic reaction in humans, primarily aimed at increasing the water solubility of steroid hormones and their metabolites to facilitate their elimination from the body through urine or bile. wur.nl This process involves the conjugation of a glucuronic acid molecule from uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA) to the steroid. wur.nl This reaction is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs), which are predominantly found in the liver but also in other tissues. healthmatters.io

Glucuronidation effectively inactivates the biological activity of many steroid hormones. healthmatters.io The resulting steroid glucuronides are more polar than their parent compounds, which prevents them from readily crossing cell membranes and promotes their excretion. nih.gov This metabolic pathway is essential for maintaining hormonal balance and detoxifying the body from an excess of steroid hormones. healthmatters.io

Overview of 11β-Hydroxyetiocholanolone as a Steroid Metabolite

11β-Hydroxyetiocholanolone is a metabolite of both androgens and cortisol, placing it at a crossroads of steroid metabolic pathways. nih.gov It is recognized as an end-product of androgen catabolism and is also associated with the metabolism of cortisol, the body's primary stress hormone. nih.govnih.gov The presence of a hydroxyl group at the 11β position is significant, as this modification is primarily carried out by the adrenal enzyme cytochrome P450 11β-hydroxylase (CYP11B1).

Research Trajectories for Steroid Glucuronides

Historically, the focus of steroid research was on the unconjugated, biologically active forms of hormones. However, there is a growing interest in the direct analysis and potential biological roles of steroid glucuronides themselves. Advances in analytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), have enabled the direct and simultaneous quantification of various steroid glucuronides in biological fluids. nih.gov

Current research is exploring the utility of steroid glucuronide profiles as biomarkers for various diseases. For instance, urinary steroid profiling, which includes the measurement of compounds like 11β-Hydroxyetiocholanolone glucuronide, is being investigated for the diagnosis and monitoring of adrenal disorders such as congenital adrenal hyperplasia and adrenal tumors. nih.govmsdmanuals.com Furthermore, some studies are beginning to investigate whether certain steroid glucuronides might possess their own biological activities, challenging the traditional view of them as merely inactive waste products. The development of methods for the chemical and enzymatic synthesis of steroid glucuronides is also a key area of research, providing the necessary standards for analytical method development and further biological studies. wur.nlresearchgate.netresearchgate.net

Data Tables

Table 1: Key Enzymes and Processes in Steroid Glucuronidation

| Enzyme/Process | Role in Steroid Metabolism | Key Characteristics |

| UDP-glucuronosyltransferases (UGTs) | Catalyze the transfer of glucuronic acid to steroids. healthmatters.io | A superfamily of enzymes, primarily located in the liver, responsible for Phase II metabolism. healthmatters.io |

| Cytochrome P450 11β-hydroxylase (CYP11B1) | Introduces a hydroxyl group at the 11β position of steroids. | An adrenal-specific enzyme crucial for cortisol synthesis and the formation of 11-oxygenated androgens. |

| Glucuronidation | Increases water solubility of steroids for excretion. wur.nl | A major pathway for the inactivation and elimination of steroid hormones and their metabolites. healthmatters.io |

Table 2: Analytical Techniques for the Study of Steroid Glucuronides

| Analytical Technique | Application in Steroid Glucuronide Research | Advantages |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Used for the simultaneous determination of multiple androgen glucuronides in urine. nih.gov | High sensitivity and specificity, well-established for steroid analysis. nih.gov |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Enables the direct quantification of intact steroid glucuronides in biological samples. nih.gov | High throughput and does not require derivatization, allowing for the analysis of a wide range of conjugates. nih.gov |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C25H38O9 |

|---|---|

Molecular Weight |

482.6 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(3S,8S,9S,10S,11S,13S,14S)-11-hydroxy-10,13-dimethyl-17-oxo-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylic acid |

InChI |

InChI=1S/C25H38O9/c1-24-8-7-12(33-23-20(30)18(28)19(29)21(34-23)22(31)32)9-11(24)3-4-13-14-5-6-16(27)25(14,2)10-15(26)17(13)24/h11-15,17-21,23,26,28-30H,3-10H2,1-2H3,(H,31,32)/t11?,12-,13-,14-,15-,17+,18-,19-,20+,21-,23+,24-,25-/m0/s1 |

InChI Key |

BRPLOVMHAFXVOQ-KXVRARTKSA-N |

Isomeric SMILES |

C[C@]12CC[C@@H](CC1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CCC4=O)C)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O |

Canonical SMILES |

CC12CCC(CC1CCC3C2C(CC4(C3CCC4=O)C)O)OC5C(C(C(C(O5)C(=O)O)O)O)O |

Origin of Product |

United States |

Biosynthetic and Metabolic Pathways of 11β Hydroxyetiocholanolone Glucuronide

Precursor Steroids and Their Conversion to 11β-Hydroxyetiocholanolone

The formation of 11β-Hydroxyetiocholanolone is not a direct synthesis but rather the result of the metabolic breakdown of precursor steroid hormones. These precursors originate from two principal pathways in the adrenal cortex: the glucocorticoid pathway, primarily associated with cortisol production, and the adrenal androgen pathway.

Glucocorticoid Pathway Contributions to 11β-Hydroxyetiocholanolone Formation

Cortisol, the primary glucocorticoid, serves as a significant precursor to 11β-Hydroxyetiocholanolone. rupahealth.comhealthmatters.io The metabolic conversion involves several steps. Initially, cortisol is reduced to its tetrahydro metabolites, such as tetrahydrocortisol (B1682764) (THF). nih.gov Subsequently, these metabolites can undergo a side-chain cleavage reaction, which removes a portion of the molecule to produce a C19 steroid structure. nih.gov This process directly contributes to the pool of 11-oxygenated C19 steroids that are further metabolized to 11β-Hydroxyetiocholanolone. nih.gov Elevated levels of cortisol, whether due to chronic stress or conditions like Cushing's syndrome, can therefore lead to increased production and excretion of its downstream metabolites, including 11β-Hydroxyetiocholanolone. healthmatters.io

Adrenal Androgen Metabolism Leading to 11β-Hydroxyetiocholanolone

The adrenal glands also synthesize androgens, which are steroid hormones that contribute to male characteristics, although they are present in both sexes. healthmatters.iohealthmatters.io A key adrenal androgen, androstenedione (B190577), is a major precursor in a pathway leading to 11β-Hydroxyetiocholanolone. rupahealth.com This pathway is particularly significant as it generates a class of compounds known as 11-oxygenated androgens. rupahealth.comrupahealth.com The initial and rate-limiting step is the conversion of androstenedione to 11β-hydroxyandrostenedione (11OHA4). rupahealth.comnih.gov This intermediate is then subject to further enzymatic action, ultimately being metabolized into 11β-Hydroxyetiocholanolone. rupahealth.com This pathway represents a crucial link between adrenal androgen production and the formation of specific urinary steroid metabolites. rupahealth.comnih.gov

| Compound | Classification | Role in Pathway |

|---|---|---|

| Cortisol | Glucocorticoid | Primary precursor from the glucocorticoid pathway. rupahealth.comhealthmatters.io |

| Androstenedione | Adrenal Androgen | Primary precursor from the adrenal androgen pathway. rupahealth.com |

| 11β-Hydroxyandrostenedione (11OHA4) | 11-Oxygenated Androgen | Key intermediate formed from androstenedione. rupahealth.comnih.gov |

Enzymatic Biotransformation to 11β-Hydroxyetiocholanolone

The conversion of precursor steroids into 11β-Hydroxyetiocholanolone is orchestrated by a series of specific enzymes. These biocatalysts are responsible for key structural modifications, including hydroxylation and the reduction of double bonds, which define the final metabolite.

Role of Cytochrome P450 Enzymes in Steroid Hydroxylation

The introduction of a hydroxyl group at the 11-beta position is a defining step in the formation of this metabolite and is catalyzed by a specific cytochrome P450 enzyme. rupahealth.com The primary enzyme responsible is the mitochondrial enzyme Cytochrome P450 11β-hydroxylase , encoded by the CYP11B1 gene. rupahealth.comrupahealth.comwikipedia.orgnih.gov This enzyme is abundantly expressed in the adrenal cortex and plays a dual role: it catalyzes the final step in cortisol synthesis and also converts androstenedione into 11β-hydroxyandrostenedione. rupahealth.comnih.govnih.gov The action of CYP11B1 is therefore the critical junction that directs both glucocorticoid and adrenal androgen precursors toward the 11-oxygenated pathway. rupahealth.comrupahealth.com

Hydroxysteroid Dehydrogenase Activity in Androgen Metabolism

Once the 11β-hydroxy group is in place, other enzymes are required to complete the transformation into the etiocholanolone (B196237) structure. This involves the metabolic reduction of the A-ring of the steroid nucleus. Specifically, the enzyme 5β-reductase acts on the precursor, followed by the action of a 3α-hydroxysteroid dehydrogenase (3α-HSD) . This sequence of reactions converts the Δ4-3-keto structure of the precursor into the 3α-hydroxy-5β-androstane structure characteristic of etiocholanolone.

Additionally, 11β-hydroxysteroid dehydrogenase (11β-HSD) enzymes play a crucial regulatory role. wikipedia.org These enzymes interconvert active 11β-hydroxy steroids (like cortisol) and their inactive 11-keto forms (like cortisone). nih.govnih.gov While not directly forming etiocholanolone, the activity of 11β-HSD modulates the availability of 11β-hydroxylated precursors for subsequent metabolism. wikipedia.org

Glucuronidation as a Phase II Conjugation Mechanism

The final step in the metabolic pathway is the conjugation of 11β-Hydroxyetiocholanolone with glucuronic acid. This process, known as glucuronidation, is a major Phase II metabolic reaction that renders the steroid molecule more water-soluble, facilitating its elimination from the body via urine. hmdb.cawikipedia.org

This reaction is catalyzed by enzymes from the UDP-glucuronosyltransferase (UGT) superfamily, which are primarily located in the liver. hmdb.cawikipedia.org The UGT enzyme transfers a glucuronic acid moiety from the activated co-substrate UDP-glucuronic acid to the hydroxyl group on the steroid. The resulting 11β-Hydroxyetiocholanolone glucuronide is a highly polar conjugate that can be efficiently transported out of the liver and excreted by the kidneys. hmdb.ca This conjugation step is essential for the detoxification and clearance of steroid metabolites.

| Enzyme | Enzyme Class | Primary Function in Pathway | Typical Location |

|---|---|---|---|

| CYP11B1 (11β-hydroxylase) | Cytochrome P450 | Adds a hydroxyl group at the 11β position of precursors. rupahealth.comrupahealth.com | Adrenal Cortex (Mitochondria) |

| 5β-Reductase | Reductase | Reduces the A-ring of the steroid nucleus. | Liver |

| 3α-Hydroxysteroid Dehydrogenase (3α-HSD) | Dehydrogenase/Reductase | Reduces the 3-keto group to a 3α-hydroxyl group. | Liver, other tissues |

| 11β-Hydroxysteroid Dehydrogenase (11β-HSD) | Dehydrogenase/Reductase | Interconverts 11β-hydroxy and 11-keto steroids, regulating precursor availability. wikipedia.org | Liver, adipose tissue, etc. |

| UDP-Glucuronosyltransferase (UGT) | Transferase | Attaches glucuronic acid to 11β-Hydroxyetiocholanolone. hmdb.cawikipedia.org | Liver (Endoplasmic Reticulum) |

Uridine (B1682114) Diphosphate (B83284) Glucuronosyltransferase (UGT) Isoform Specificity in Steroid Glucuronidation

The glucuronidation of steroids is a critical pathway for hormone inactivation and elimination, and this process is catalyzed by specific isoforms of the Uridine Diphosphate Glucuronosyltransferase (UGT) enzyme superfamily. oup.comnih.gov UGTs are categorized into families and subfamilies, with the UGT1 and UGT2 families being primarily responsible for the metabolism of endogenous and exogenous compounds. researchgate.net The UGT2B subfamily, in particular, demonstrates significant activity towards steroid hormones. oup.comoup.com

Research has identified several UGT isoforms with overlapping but distinct specificities for various steroid substrates. While direct studies on 11β-hydroxyetiocholanolone are limited, data on the glucuronidation of its parent compound, etiocholanolone, and other androgens provide significant insight. The conjugation of etiocholanolone to etiocholanolone glucuronide is reportedly catalyzed by multiple UGTs, including UGT1-1 and UGT2B4. nih.govhmdb.ca More broadly, studies on androgen glucuronidation highlight the importance of isoforms UGT2A1, UGT2B7, and UGT2B17. cas.cznih.gov The expression of these enzymes is not limited to the liver; they are also found in other steroid target tissues like the prostate, indicating the importance of local hormone inactivation. nih.govcas.cz

The table below summarizes key UGT isoforms and their documented activity towards steroid substrates.

| UGT Isoform | Steroid Substrate(s) | Reference |

|---|---|---|

| UGT1A1 | Estradiol, Estriol | oup.comnih.gov |

| UGT1-1 | Etiocholanolone | nih.gov |

| UGT2A1 | Etiocholanolone, Androsterone, Estradiol | nih.gov |

| UGT2B4 | Etiocholanolone, Estriol, Bile Acids | hmdb.cawikipedia.org |

| UGT2B7 | Androsterone, Etiocholanolone, Estradiol, Aldosterone metabolites, Cortisone metabolites | oup.comcas.cznih.gov |

| UGT2B15 | Androgens | nih.govcas.cz |

| UGT2B17 | Androsterone, Etiocholanolone, Testosterone (B1683101) | nih.govcas.cznih.gov |

Sites of Glucuronidation in Steroid Structure

The glucuronidation of steroids occurs at specific functional groups on the steroid molecule, primarily at hydroxyl (-OH) groups. oup.com The UGT enzyme facilitates the transfer of glucuronic acid from UDPGA to form a glycosidic bond with the steroid. wikipedia.orghmdb.ca This addition of a highly polar glucuronic acid moiety dramatically increases the water solubility of the lipophilic steroid, which is essential for its excretion. wikipedia.orghmdb.ca

The position of the hydroxyl group on the steroid's polycyclic structure is a key determinant of substrate specificity for UGT isoforms. For instance, different UGTs show preferences for the hydroxyl groups at the C3 or C17 positions of the steroid nucleus. nih.gov In the case of etiocholanolone, which has a single hydroxyl group, the site of glucuronidation is the 3α-hydroxyl position. nih.gov Similarly, related compounds like 11β-hydroxyandrosterone are conjugated at the 3-position to form 11β-hydroxyandrosterone-3-glucuronide. hmdb.ca For steroids with multiple hydroxyl groups, such as estradiol, glucuronidation can occur at different sites, for example, producing both estradiol-3-glucuronide and estradiol-17-glucuronide. nih.gov Given the structure of 11β-hydroxyetiocholanolone, which retains the 3α-hydroxyl group of etiocholanolone and possesses an additional 11β-hydroxyl group, glucuronidation would occur at one of these hydroxyl sites.

Advanced Analytical Methodologies for 11β Hydroxyetiocholanolone Glucuronide Investigation

Chromatographic Separation Techniques

Chromatographic techniques are fundamental to the analysis of 11β-hydroxyetiocholanolone glucuronide, enabling its separation from other endogenous steroids and metabolites. The choice between liquid and gas chromatography is primarily dictated by the need to analyze the intact glucuronide or the derivatized steroid aglycone.

Liquid Chromatography Applications (LC) for Intact Glucuronides

Liquid chromatography, particularly when coupled with tandem mass spectrometry (LC-MS/MS), has become a preferred method for the direct analysis of steroid glucuronides, including 11β-hydroxyetiocholanolone glucuronide. researchgate.netnih.gov This approach offers the significant advantage of analyzing the intact, conjugated molecule, thereby eliminating the need for enzymatic hydrolysis, which can be a source of variability.

The direct infusion of urine extracts into a mass spectrometer without prior chromatographic separation is generally inadequate for exact quantification. mpg.de Therefore, LC is employed to separate structurally similar metabolites before they enter the mass spectrometer. mpg.de The chromatographic separation is typically achieved using reversed-phase columns, such as C18, which effectively separate the polar glucuronide conjugates. researchgate.net The development of a multi-method for the quantitative analysis of various steroid hormones, including glucocorticoids and their metabolites, in primate urine has demonstrated the utility of LC-MS/MS. mpg.de In such methods, the chromatography is optimized to achieve baseline separation of isobaric steroids, ensuring that compounds with the same mass are distinguished by their retention times. mpg.de

A typical LC-MS/MS method for steroid glucuronides involves sample workup procedures like protein precipitation and solid-phase extraction to clean the sample before injection. researchgate.netnih.gov The use of internal standards is critical to correct for any loss of the analyte during sample preparation and analysis, ensuring the accuracy of the quantification. nih.gov

| Analyte | Sample Preparation | LC Column | Detection Method |

|---|---|---|---|

| 15 Steroid Glucuronides | Protein Precipitation, Solid Phase Extraction | Not Specified | LC-MS/MS |

| 23 Endogenous Steroids | Extraction (pH optimization), β-glucuronidase treatment | Not Specified | LC-MS/MS |

Gas Chromatography (GC) Approaches for Derivatized Steroids and Glucuronides

Gas chromatography (GC) coupled with mass spectrometry (GC-MS) is a well-established and powerful technique for steroid analysis. nih.gov However, due to the low volatility of steroid glucuronides, direct analysis by GC is not feasible. nih.gov Therefore, a two-step process involving hydrolysis and derivatization is mandatory. nih.gov

The first step, hydrolysis, is typically performed enzymatically using β-glucuronidase to cleave the glucuronic acid moiety from the steroid core, yielding the free steroid (aglycone). mdpi.com Following hydrolysis, the free steroid must be derivatized to increase its volatility and thermal stability for GC analysis. core.ac.uk Silylation is the most common derivatization reaction, often using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). mdpi.com

An alternative approach involves the direct analysis of the intact glucuronide by GC-MS after a specific derivatization process. This method requires the conversion of the glucuronide into a more volatile derivative, such as a methyl ester-trimethylsilyl (Me-TMS) ether derivative. nih.gov This allows for the simultaneous determination of multiple androgen glucuronides, including 11β-hydroxyetiocholanolone glucuronide, and avoids the hydrolysis step. nih.gov High-temperature capillary columns are necessary for the successful separation of these derivatized glucuronides. nih.gov

| Approach | Key Steps | Derivatization Reagents | Advantages |

|---|---|---|---|

| Analysis of Aglycone | Enzymatic Hydrolysis, Derivatization | MSTFA, NH4I, DTT | Well-established, high separation efficiency |

| Direct Analysis of Glucuronide | Derivatization of intact glucuronide | Methyl ester-trimethylsilyl (Me-TMS) ether formation | Avoids hydrolysis, allows simultaneous analysis of multiple glucuronides |

Mass Spectrometric Detection and Characterization

Mass spectrometry is an indispensable tool for the detection and characterization of 11β-hydroxyetiocholanolone glucuronide, providing high sensitivity and structural information. Various MS techniques are employed to achieve accurate identification and quantification.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation and Quantification

Tandem mass spectrometry (MS/MS) is a powerful technique that provides a high degree of specificity for the analysis of 11β-hydroxyetiocholanolone glucuronide. In an LC-MS/MS system, the compound is characterized by its retention time, its precursor ion mass (related to its molecular weight), and the presence of specific product ions generated through collision-induced dissociation (CID). mpg.denih.gov This multi-level identification significantly reduces the likelihood of false positives.

The fragmentation patterns observed in the MS/MS spectra provide valuable structural information. nih.gov For steroid glucuronides, a common fragmentation pathway is the loss of the glucuronic acid moiety. The resulting product ions can then be used for quantification. The optimization of MS/MS parameters, such as collision energy, is crucial for maximizing the sensitivity of the analysis. mpg.de

Selected Ion Monitoring (SIM) and Multiple Reaction Monitoring (MRM) Strategies

Selected Ion Monitoring (SIM) and Multiple Reaction Monitoring (MRM) are targeted mass spectrometric techniques that offer enhanced sensitivity and selectivity for the quantification of specific compounds.

In GC-MS analysis, SIM is often used to detect characteristic ions of the derivatized steroids. nih.gov By monitoring only a few specific mass-to-charge ratios (m/z), the signal-to-noise ratio is significantly improved, leading to lower detection limits. nih.govmdpi.com For instance, the characteristic ions at m/z 217 are often used for the sensitive detection of many derivatized androgen glucuronides. nih.gov

MRM, also known as Selected Reaction Monitoring (SRM), is the hallmark of quantitative tandem mass spectrometry. wikipedia.orgnih.gov In this mode, a specific precursor ion is selected in the first mass analyzer, fragmented, and then a specific product ion is monitored in the second mass analyzer. wikipedia.org This "transition" from a precursor ion to a product ion is highly specific to the target analyte. researchgate.net For quantification using LC-MS/MS, typically two of the most intense transitions are monitored for each compound to ensure reliable identification and quantification. mpg.de

| Technique | Description | Application | Advantages |

|---|---|---|---|

| Selected Ion Monitoring (SIM) | Monitoring of a few specific m/z values in a single MS. | GC-MS analysis of derivatized steroids. | Improved signal-to-noise, lower detection limits. nih.gov |

| Multiple Reaction Monitoring (MRM) | Monitoring of specific precursor-to-product ion transitions in MS/MS. | LC-MS/MS quantification of steroid glucuronides. | High specificity and sensitivity, accurate quantification. mpg.dewikipedia.org |

Neutral Loss and Precursor Ion Scan Methodologies for Glucuronide Detection

Neutral loss and precursor ion scanning are specialized MS/MS scan modes that are particularly useful for screening for classes of compounds, such as glucuronides.

A neutral loss scan identifies all precursor ions that lose a specific neutral fragment upon CID. Glucuronide conjugates are known to undergo a characteristic neutral loss of the glucuronic acid moiety, which corresponds to a mass of 176.0321 Da. nih.gov By setting the mass spectrometer to scan for this specific neutral loss, it is possible to selectively detect potential glucuronide conjugates in a complex mixture. nih.gov

A precursor ion scan, conversely, identifies all precursor ions that fragment to produce a specific product ion. While less commonly used for glucuronides, this technique can be valuable for identifying compounds that share a common structural feature that yields a characteristic fragment.

These scanning techniques are powerful tools for metabolite profiling and can aid in the discovery of novel glucuronidated steroids.

High-Resolution Mass Spectrometry for Precise Mass Measurement

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unequivocal identification and structural characterization of steroid conjugates like 11β-hydroxyetiocholanolone glucuronide. Unlike nominal mass instruments, HRMS instruments, such as quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometers, provide precise mass measurements with high accuracy, typically in the low parts-per-million (ppm) range. This capability allows for the determination of the elemental composition of the analyte, significantly enhancing confidence in its identification.

The precise mass of 11β-hydroxyetiocholanolone glucuronide (Chemical Formula: C₂₅H₃₈O₉) is a critical parameter for its detection. Based on its elemental composition, the calculated monoisotopic molecular weight is 482.2516. HRMS analysis can confirm this mass, distinguishing it from other isobaric compounds that may be present in a complex biological matrix. For instance, its stereoisomer, 11β-hydroxyandrosterone glucuronide, has the identical chemical formula and monoisotopic mass, making chromatographic separation essential prior to mass analysis. hmdb.ca Tandem mass spectrometry (MS/MS) coupled with HRMS further aids in structural elucidation by generating high-resolution fragment ion spectra, which can be used to confirm the identity of both the steroid core and the glucuronic acid moiety. nih.gov

Sample Preparation and Derivatization Protocols

Effective sample preparation is paramount for the accurate quantification of 11β-hydroxyetiocholanolone glucuronide, as it exists in complex biological matrices such as urine. The primary goals are to isolate the analyte, remove interfering substances, and prepare it for instrumental analysis.

Solid-Phase Extraction (SPE) for Matrix Clean-up and Enrichment

Solid-Phase Extraction (SPE) is a widely adopted technique for the clean-up and concentration of steroid glucuronides from urine. nih.govnih.gov This chromatographic method involves passing the liquid sample through a solid sorbent material that retains the analyte. Interfering components are washed away, and the analyte of interest is subsequently eluted with a suitable solvent.

For androgen glucuronides, including 11β-hydroxyetiocholanolone glucuronide, polymeric sorbents are often employed. One effective resin mentioned in the literature is Serdolit PAD-1, which has been used for the extraction of a panel of nine androgen glucuronides from urine specimens. nih.gov The general SPE protocol involves conditioning the cartridge, loading the pre-treated urine sample, washing the cartridge to remove matrix interferences (e.g., salts and pigments), and finally eluting the retained glucuronides. This process not only purifies the sample but also concentrates the analyte, thereby improving the method's sensitivity.

Table 1: Overview of a Typical SPE Protocol for Steroid Glucuronides

| Step | Description | Purpose |

| Conditioning | The SPE cartridge is washed with an organic solvent (e.g., methanol) followed by an aqueous solution (e.g., water or buffer). | To activate the sorbent and ensure reproducible retention. |

| Sample Loading | The urine sample, often pre-treated (e.g., buffered or diluted), is passed through the cartridge. | The analyte of interest is retained on the solid phase. |

| Washing | The cartridge is washed with a weak solvent that removes interfering substances but not the analyte. | To eliminate matrix components that could interfere with analysis. |

| Elution | A strong organic solvent is used to disrupt the analyte-sorbent interaction and collect the purified analyte. | To recover the concentrated analyte for subsequent analysis. |

Chemical Derivatization for Enhanced Volatility and Detection (e.g., Methyl Ester-Trimethylsilyl Ethers)

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for steroid analysis, but it requires analytes to be volatile and thermally stable. Steroid glucuronides are polar, non-volatile molecules and cannot be analyzed directly by GC-MS. Therefore, chemical derivatization is a necessary step. nih.gov

A common derivatization strategy for steroid glucuronides involves a two-step process to form methyl ester-trimethylsilyl (Me-TMS) ether derivatives. nih.gov

Methylation: The carboxyl group of the glucuronic acid moiety is converted into a methyl ester.

Silylation: The hydroxyl groups on both the steroid core and the glucuronic acid are converted into trimethylsilyl (B98337) (TMS) ethers. This is often achieved using silylating reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). mdpi.com

This derivatization significantly increases the volatility and thermal stability of the molecule, making it amenable to GC-MS analysis. The resulting Me-TMS derivative of 11β-hydroxyetiocholanolone glucuronide produces characteristic mass spectra that can be used for quantification, often in selected-ion monitoring (SIM) mode for enhanced sensitivity. nih.gov For instance, studies on similar androgen glucuronides show that Me-TMS derivatives yield characteristic ions that are ideal for sensitive detection. nih.gov

Enzymatic Hydrolysis Considerations using β-Glucuronidase

An alternative to the direct analysis of the intact glucuronide is the indirect measurement of the parent steroid (aglycone) following enzymatic hydrolysis. This approach uses the enzyme β-glucuronidase to cleave the glycosidic bond, releasing the free steroid, 11β-hydroxyetiocholanolone. covachem.com The deconjugated steroid can then be extracted and analyzed by GC-MS or LC-MS/MS. researchgate.netnih.gov

Successful and complete hydrolysis is critical for accurate quantification. Several factors must be carefully optimized:

Enzyme Source: β-glucuronidases are available from various sources, including mollusks (Helix pomatia, Patella vulgata), bacteria (Escherichia coli), and red abalone. covachem.comsigmaaldrich.com Recombinant enzymes are also gaining popularity due to their high efficiency and purity. nih.govnih.gov Different sources can exhibit varying activity and optimal conditions for specific substrates.

pH and Temperature: The enzyme's activity is highly dependent on the pH and temperature of the reaction. For example, β-glucuronidase from E. coli has an optimal pH range of 6.0 to 6.5. sigmaaldrich.com Incubation temperatures typically range from 37°C to 60°C, depending on the enzyme's thermal stability. nih.gov

Incubation Time: The time required for complete hydrolysis can vary from minutes to several hours (e.g., 18-24 hours). sigmaaldrich.comnih.gov Recombinant enzymes often allow for significantly shorter incubation times. nih.gov

Enzyme Concentration: A sufficient amount of enzyme must be used to ensure the reaction goes to completion, especially in samples with high analyte concentrations. nih.gov

Table 2: Comparison of β-Glucuronidase Sources for Steroid Hydrolysis

| Enzyme Source | Typical Incubation Time | Optimal pH | Optimal Temperature | Notes |

| Helix pomatia | 18 - 24 hours nih.govnih.gov | ~5.0 mdpi.com | 37°C - 55°C nih.gov | Also contains sulfatase activity. |

| Escherichia coli | 15 - 30 minutes sigmaaldrich.com | 6.0 - 6.5 sigmaaldrich.com | ~37°C sigmaaldrich.com | High hydrolytic activity; less sensitive to substrate inhibition. sigmaaldrich.com |

| Recombinant (e.g., B-One™) | 5 - 10 minutes nih.gov | Varies | 20°C - 55°C nih.gov | Shows very high efficiency and allows for rapid hydrolysis at room temperature. nih.gov |

Synthesis and Application of Reference Materials

The availability of pure, well-characterized reference materials is a prerequisite for the development and validation of quantitative analytical methods. For 11β-hydroxyetiocholanolone glucuronide, this means having access to a certified analytical standard.

Enzyme-Assisted Synthesis for Analytical Standards

Chemical synthesis of steroid glucuronides can be complex and may result in mixtures of isomers. An effective alternative is enzyme-assisted synthesis, which leverages the high stereoselectivity of enzymes to produce pure conjugates. nih.govnih.gov This in vitro method is used to generate milligram quantities of analytical standards. nih.govresearchgate.net

The process typically involves incubating the parent steroid (11β-hydroxyetiocholanolone) with a source of UDP-glucuronosyltransferase (UGT) enzymes and the cofactor UDP-glucuronic acid (UDPGA). nih.gov A common and highly active source of UGTs is liver microsomes from rats that have been treated with an enzyme-inducing agent. nih.govresearchgate.net The reaction yields the stereochemically pure glucuronide conjugate, which can then be purified using techniques like solid-phase extraction and high-performance liquid chromatography (HPLC). nih.gov The final product's structure and purity are confirmed using methods such as nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS). nih.govnih.gov Studies on other anabolic steroid metabolites have demonstrated yields ranging from 12% to over 70%, depending on the substrate's structure. nih.govresearchgate.net

Chemical Synthesis Routes for Glucuronide Analogs

The accurate investigation of 11β-hydroxyetiocholanolone glucuronide and its analogs in biological matrices necessitates the availability of pure reference materials. Chemical synthesis provides a reliable means to obtain these standards, enabling the development and validation of sensitive analytical methods. Several strategies have been employed for the synthesis of steroid glucuronides, broadly categorized into chemical and enzymatic methods.

One of the most established chemical approaches is the Koenigs-Knorr reaction. doi.org This method involves the condensation of a steroid alcohol with a protected glucuronic acid derivative, typically an acetobromoglucuronic acid methyl ester, in the presence of a promoter like silver or cadmium carbonate. doi.org The general steps of this synthesis are outlined below:

Table 1: Key Stages of the Koenigs-Knorr Reaction for Steroid Glucuronide Synthesis

| Step | Description |

| 1. Protection | The glucuronic acid molecule is protected, usually by acetylation of the hydroxyl groups and esterification of the carboxyl group, to prevent unwanted side reactions. The anomeric carbon is halogenated (e.g., with bromine) to create a good leaving group. |

| 2. Glycosylation | The protected and activated glucuronic acid is reacted with the steroid (e.g., 11β-hydroxyetiocholanolone) in the presence of a promoter. This forms a glycosidic bond between the steroid's hydroxyl group and the anomeric carbon of the glucuronic acid. |

| 3. Deprotection | The protecting groups (acetates and methyl ester) are removed from the glucuronide conjugate, typically by hydrolysis under basic conditions (e.g., with sodium hydroxide (B78521) in methanol), to yield the final steroid glucuronide. doi.org |

| 4. Purification | The final product is purified using techniques such as column chromatography to isolate the desired glucuronide analog from reaction byproducts. doi.org |

In addition to traditional chemical synthesis, enzymatic and chemoenzymatic approaches have proven effective. Enzyme-assisted synthesis, for instance, can offer high stereoselectivity, which is crucial for producing biologically relevant conjugates. This method may utilize microsomal enzymes, such as those from biphenyl-induced rat liver, which contain UDP-glucuronosyltransferases (UGTs) capable of catalyzing the conjugation of glucuronic acid to the steroid substrate. nih.gov Microbial biotransformation is another powerful technique, where specific microorganisms are used to perform the glucuronidation reaction, sometimes successfully producing conjugates that are challenging to create through purely chemical means due to issues like steric hindrance. hyphadiscovery.com

These synthetic routes have been successfully applied to produce a variety of steroid glucuronides, including those of testosterone (B1683101) metabolites like 6β-hydroxyandrosterone and 6β-hydroxyetiocholanolone. nih.gov The synthesis and structural confirmation, often using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are indispensable first steps before these compounds can be used in analytical applications. nih.govnih.gov

Utilization of Synthesized Glucuronides in Method Development and Validation

Synthesized glucuronide analogs of 11β-hydroxyetiocholanolone are fundamental tools for the development, optimization, and validation of advanced analytical methods, particularly those based on liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govresearchgate.net Their availability is critical for ensuring the accuracy, sensitivity, and reliability of quantitative analyses in complex biological matrices like urine. nih.govnih.gov

The primary use of synthesized glucuronides is as certified reference materials or analytical standards. nih.govamanote.com During method development, these standards are used to:

Optimize Chromatographic Separation: They allow for the fine-tuning of liquid chromatography conditions (e.g., column type, mobile phase composition, gradient) to achieve clear separation from other endogenous compounds.

Optimize Mass Spectrometry Detection: Pure standards are infused into the mass spectrometer to determine the optimal ionization parameters and to identify the most sensitive and specific precursor-product ion transitions for Multiple Reaction Monitoring (MRM) analysis. researchgate.net This ensures the method can selectively detect and quantify the target analyte with minimal interference.

In method validation, synthesized glucuronides are essential for assessing key performance characteristics as outlined by regulatory guidelines.

Table 2: Role of Synthesized Glucuronides in Analytical Method Validation

| Validation Parameter | Description of Use |

| Linearity and Range | Standards are used to prepare calibration curves by spiking them into a steroid-free matrix (e.g., charcoal-stripped urine) at various known concentrations. This establishes the concentration range over which the method is accurate and precise. nih.govnih.gov |

| Accuracy and Precision | Quality control (QC) samples, prepared independently from the calibration standards, are analyzed to determine the method's accuracy (closeness to the true value) and precision (repeatability and reproducibility). nih.govssrn.com |

| Limit of Detection (LOD) & Limit of Quantification (LOQ) | The lowest concentration of the analyte that can be reliably detected and quantified is determined using samples spiked with decreasing amounts of the synthesized standard. researchgate.netnih.gov |

| Recovery | The efficiency of the sample preparation process (e.g., solid-phase extraction) is evaluated by comparing the analytical response of an analyte spiked into a sample before extraction with the response of a standard spiked after extraction. researchgate.net |

| Specificity | The ability of the method to differentiate and quantify the analyte in the presence of other potentially interfering substances is confirmed using the pure standard. gavinpublishers.com |

Furthermore, stable isotope-labeled (e.g., ¹³C or ²H) versions of the glucuronide analogs are often synthesized. nih.gov These serve as ideal internal standards in LC-MS/MS analysis, as they co-elute with the native analyte and experience similar ionization effects, effectively correcting for variations during sample preparation and analysis, thereby significantly improving the accuracy and robustness of the quantification. nih.gov The development of reliable analytical methods for 11β-hydroxyetiocholanolone glucuronide is therefore critically dependent on the prior synthesis and characterization of its glucuronide analogs. nih.gov

Biological Roles and Systemic Significance of 11β Hydroxyetiocholanolone Glucuronide

Contributions to Steroid Metabolome Homeostasis

11β-Hydroxyetiocholanolone glucuronide is a significant downstream metabolite within the complex network of human steroidogenesis, offering valuable insights into the function of the adrenal glands. Its parent compound, 11β-hydroxyetiocholanolone, is a metabolic end-product of both androgen and cortisol metabolism. rupahealth.comhealthmatters.io This positions it as a key marker for assessing the activity of various enzymatic pathways involved in the synthesis and degradation of adrenal steroids. rupahealth.com

The formation of 11β-hydroxyetiocholanolone originates from cortisol and 11β-hydroxyandrostenedione (11OHA4), a unique androgen produced by the adrenal glands. rupahealth.comnih.gov The enzyme cytochrome P450 11β-hydroxylase (CYP11B1), crucial for the final step of cortisol synthesis, is also responsible for producing 11-oxygenated androgens like 11OHA4 from androstenedione (B190577). nih.gov Subsequently, 11OHA4 can be metabolized to 11β-hydroxyetiocholanolone. rupahealth.com Glucocorticoids, such as cortisol, also contribute significantly to the urinary pool of 11β-hydroxyetiocholanolone. nih.gov

In the body, steroids are often conjugated to either glucuronic acid or sulfate (B86663) to facilitate their excretion. wur.nlnih.gov While glucuronidation is a major pathway for making steroids water-soluble for urinary excretion, sulfation represents another critical conjugation process. hmdb.cabohrium.com Steroid sulfates, such as dehydroepiandrosterone (B1670201) sulfate (DHEA-S), are known to have longer residence times in the body compared to their glucuronidated counterparts, partly due to binding with plasma proteins. bohrium.com

The analysis of steroid profiles in urine often involves the enzymatic deconjugation of both glucuronide and sulfate moieties to measure the total amount of a particular steroid metabolite. nih.gov This is typically achieved using enzymes like β-glucuronidase and arylsulfatase. nih.gov The relative abundance of glucuronidated versus sulfated forms of a steroid can provide additional information about metabolic pathways and potential disruptions in steroidogenesis. wur.nl For instance, developing analytical methods that can separately and simultaneously measure glucuronide and sulfate conjugates is an area of active research, aiming to provide a more detailed understanding of steroid metabolism in both healthy and diseased states. wur.nl The interplay between these two major conjugation pathways is essential for maintaining the balance of the steroid metabolome.

Investigations in Animal Models

Non-invasive monitoring of stress through fecal glucocorticoid metabolite (fGCM) assays has become an invaluable tool in wildlife conservation and animal welfare research, particularly for primates. scielo.org.zaworktribe.com Feces from nonhuman primates contain a mixture of glucocorticoid metabolites, including 11-oxo-etiocholanolone and 11β-hydroxyetiocholanolone. nih.gov These metabolites are the end products of the body's response to a stressor, which involves the activation of the hypothalamic-pituitary-adrenal (HPA) axis and the release of glucocorticoids like cortisol. nih.govnih.gov

Researchers have validated enzyme immunoassays (EIAs) to reliably measure fGCM concentrations in various primate species, including macaques, marmosets, chimpanzees, gorillas, and vervet monkeys. worktribe.comnih.govup.ac.zanih.gov These assays allow for the assessment of adrenocortical activity without the need for capturing or restraining the animals, which would itself be a stressful event. scielo.org.zaworktribe.com

Studies have successfully used fGCM levels to document physiological responses to various stressors, such as social changes, medical procedures, and translocation. scielo.org.zadntb.gov.uanih.gov For example, an adrenocorticotropic hormone (ACTH) challenge, which artificially stimulates the adrenal gland to produce glucocorticoids, is often used to validate that a particular assay is measuring the correct stress-related metabolites. scielo.org.zanih.gov A subsequent peak in fGCM levels confirms the assay's effectiveness. The time lag between a stressful event and the peak excretion of fGCMs in feces varies by species but is a critical factor in interpreting the data. nih.govnih.gov

Table 1: Primate Species and Fecal Glucocorticoid Metabolites Studied for Stress Monitoring

| Primate Species | Metabolites Mentioned in Studies | Study Focus |

| Long-tailed Macaques | 11-oxo-etiocholanolone, 11β-hydroxy-etiocholanolone | General fGCM monitoring |

| Barbary Macaques | 11-oxo-etiocholanolone, 11β-hydroxy-etiocholanolone | General fGCM monitoring |

| Marmosets | 11-oxo-etiocholanolone, 11β-hydroxy-etiocholanolone | General fGCM monitoring |

| Chimpanzees | 11-oxo-etiocholanolone, 11β-hydroxy-etiocholanolone | General fGCM monitoring, ACTH challenge |

| Samango Monkey | 11-oxoetiocholanolone | Validation of EIAs, ACTH challenge |

| Western Lowland Gorilla | Major cortisol metabolites | Assay validation for field use |

| Vervet Monkeys | 11-oxoetiocholanolone | Assay validation, social stress |

| Mandrills | 11β-hydroxyetiocholanolone, 11-oxoetiocholanolone | Assay validation, medical/translocation stress |

| Sichuan Snub-nosed Monkeys | Fecal glucocorticoid metabolites | Social rank and stress |

Research has confirmed the presence of neurosteroid glucuronides in the brain tissue of rodents for the first time. nih.gov A study using capillary liquid chromatography-electrospray-tandem mass spectrometry detected the glucuronides of several steroids, including cortisol and corticosterone, in the cortex, hippocampus, hypothalamus, and mid-brain of mice. nih.gov

Furthermore, in vitro experiments using brain fractions from both mice and rats demonstrated the formation of glucuronides from precursor steroids like corticosterone. nih.gov This suggests that the biosynthesis of steroid glucuronides can occur directly within the rodent brain, indicating a potential role for these conjugated steroids in neural processes. nih.gov While the specific metabolic significance of 11β-Hydroxyetiocholanolone glucuronide in the brain has not been detailed, the presence of its parent compound's glucuronidated precursors (cortisol and corticosterone) points to the possibility of local regulation of steroid hormone activity within the central nervous system through glucuronidation. nih.govnih.gov This local conjugation could modulate the effects of glucocorticoids on brain development, function, and response to stress. nih.gov

In wildlife biology, understanding an animal's metabolic response to stressors is crucial for assessing its health and ability to cope with environmental challenges. researchgate.net Stress, whether from habitat fragmentation, lack of food, or human disturbance, activates the HPA axis, leading to the release of glucocorticoids. nih.govresearchgate.net These hormones trigger a cascade of metabolic changes designed to help the animal survive the immediate threat, often referred to as the "fight or flight" response. nih.gov

Glucocorticoids mobilize energy by stimulating gluconeogenesis (the production of glucose) and promoting the breakdown of stored energy reserves. nih.govnih.gov In dogs, for instance, cortisol was shown to be pivotal in sustaining gluconeogenesis and maintaining liver glycogen (B147801) availability during a stress hormone infusion. nih.gov

Non-invasive fGCM monitoring is a key method for studying these metabolic responses in wild animals. researchgate.net By analyzing the levels of metabolites like 11β-hydroxyetiocholanolone in feces, researchers can gain insight into the physiological toll of various stressors on an animal. This information is vital for developing effective conservation strategies and managing wildlife populations, as chronic stress can lead to detrimental effects such as immunosuppression and reduced reproduction. nih.govresearchgate.net

Metabolomic Profiling in Disease Research Contexts

Metabolomic profiling, a comprehensive analysis of small molecule metabolites in biological systems, has emerged as a powerful tool in disease research. This approach allows for the identification of biomarkers and the elucidation of pathological mechanisms. Within this framework, the study of steroid hormone metabolism, including the quantification of metabolites like 11β-Hydroxyetiocholanolone glucuronide, offers insights into the systemic effects of various diseases. While direct research specifically isolating 11β-Hydroxyetiocholanolone glucuronide in animal models of neurological conditions and rheumatoid arthritis is limited, broader studies on steroid pathway alterations provide a valuable context for its potential significance.

Alterations in steroid metabolism have been implicated in the pathophysiology of neurodegenerative diseases such as Alzheimer's disease (AD). Animal models of AD have been instrumental in exploring these connections. Chronic exposure to elevated levels of glucocorticoids, for which 11β-Hydroxyetiocholanolone is a downstream metabolite, has been linked to age-related cognitive decline and may play a role in AD.

A urinary metabolomics analysis in APP/PS1 mice identified several potential biomarkers related to amino acid metabolism, starch and sucrose (B13894) metabolism, and the interconversion of pentose (B10789219) and glucuronate. Moxibustion treatment in these mice was found to regulate substance and energy metabolism, indicating a potential therapeutic avenue for correcting metabolic disturbances in AD. Although not directly measuring 11β-Hydroxyetiocholanolone glucuronide, these findings highlight the utility of urinary metabolomics in tracking disease-related metabolic shifts.

Table 1: Observed Metabolic Changes in Neurological Animal Models

| Animal Model | Key Metabolic Pathways Altered | Potential Implications |

|---|---|---|

| APP/PS1 Mice | Amino Acid Metabolism | Disruption of neurotransmitter synthesis and cellular energy processes. |

| Starch and Sucrose Metabolism | Alterations in glucose utilization and energy balance in the brain. |

Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by systemic inflammation. Metabolomic studies in animal models of RA, such as collagen-induced arthritis (CIA) and adjuvant-induced arthritis (AIA), have provided evidence of significant disruptions in various metabolic pathways, including steroid hormone biosynthesis.

In a study utilizing a rat model of collagen-induced arthritis, metabolomic analysis of urine revealed 56 differential metabolites, indicating disturbances in tryptophan, tyrosine, energy, cholesterol, and vitamin metabolism. The research highlighted that the pathogenesis of CIA is closely linked to disordered amino acid, glucose, vitamin, and lipid metabolism. While 11β-Hydroxyetiocholanolone glucuronide was not specifically identified, the upregulation of glucocorticoid and mineralocorticoid metabolism has been noted in RA research, suggesting that metabolites downstream of cortisol, such as 11β-Hydroxyetiocholanolone, would likely be altered.

Another study on a mouse model of arthritis found correlations between metabolites in the synovial fluid and serum, with steroid hormones being among the positively correlated molecules. This suggests that systemic changes in steroid metabolism are reflected in the local joint environment. The use of glucocorticoids as a treatment for RA in animal models has been shown to improve endothelial function, further underscoring the involvement of the steroid pathway in the disease process.

Table 2: Steroid-Related Metabolic Findings in Rheumatoid Arthritis Animal Models

| Animal Model | Finding | Significance |

|---|---|---|

| Collagen-Induced Arthritis (Rat) | Upregulation of glucocorticoid and mineralocorticoid metabolism. | Suggests an increased production and turnover of steroid hormones in response to inflammation. |

| Collagen-Induced Arthritis (Rat) | Alterations in cholesterol metabolism. | Cholesterol is a precursor for all steroid hormones, indicating a fundamental shift in steroidogenesis. |

Future Directions in 11β Hydroxyetiocholanolone Glucuronide Research

Refinement of Quantitative Analytical Methods for Biological Matrices

The accurate quantification of 11β-Hydroxyetiocholanolone glucuronide in biological matrices such as urine, serum, and plasma is fundamental to understanding its physiological and pathological roles. Historically, the analysis of steroid hormones relied on immunoassays, which can suffer from cross-reactivity and lack the specificity required to distinguish between closely related metabolites. nih.gov Modern analytical chemistry has largely shifted towards chromatography-based methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), which has become the gold standard for steroid analysis due to its high sensitivity, selectivity, and accuracy. nih.govwur.nl

Future refinements in analytical methods are focused on several key areas. A primary goal is the development of methods that can directly quantify intact steroid glucuronides without the need for enzymatic hydrolysis (using β-glucuronidase) or chemical derivatization. nih.govwada-ama.org Direct measurement prevents potential inaccuracies introduced during the hydrolysis step and provides a true representation of the conjugated steroid profile in a biological sample. nih.gov Techniques like ultra-high-performance liquid chromatography (UHPLC) and ultra-high-performance supercritical-fluid chromatography (UHPSFC) coupled with mass spectrometry are being optimized to improve the separation of isomeric steroid conjugates and enhance sensitivity, with limits of quantification reaching the low nanogram-per-milliliter (ng/mL) or picomolar (pmol/L) range. nih.govresearchgate.netnih.gov

Another area of advancement is the expansion of multiplexing capabilities. Researchers are developing robust LC-MS/MS methods to simultaneously quantify a large panel of steroid hormones and their glucuronide and sulfate (B86663) conjugates from a single, small-volume sample. nih.govnih.govuni-giessen.de This comprehensive profiling is crucial for understanding the complex interplay within the steroid metabolome. The development of "dilute-and-inject" methods, which minimize sample preparation steps, is also a priority to increase throughput for large-scale clinical and research studies. dshs-koeln.dethermofisher.com These advancements will facilitate more efficient and comprehensive analysis in population-based biomonitoring and clinical diagnostics. nih.gov

| Technique | Principle | Advantages | Challenges/Areas for Refinement | Typical Limits of Quantification (LOQ) |

|---|---|---|---|---|

| LC-MS/MS | Liquid chromatography separation followed by mass spectrometric detection of specific parent-daughter ion transitions. | High sensitivity and specificity; ability to multiplex and quantify intact conjugates. nih.gov | Matrix effects; separation of isomers can be challenging; requires sophisticated instrumentation. nih.gov | 0.1 - 25 nmol/L nih.gov |

| UHPLC-MS/MS | Uses smaller particle size columns than conventional LC for higher resolution and faster analysis. | Improved chromatographic resolution; shorter run times; increased sensitivity. wur.nl | Higher backpressure requires specialized equipment. | Can be lower than conventional LC-MS/MS. |

| GC-MS | Gas chromatography separation followed by mass spectrometric detection. | High resolution and established libraries for identification. | Requires derivatization for non-volatile compounds like steroid glucuronides; laborious sample preparation. nih.gov | Variable, often in the ng/mL range. |

| UHPSFC-MS/MS | Supercritical fluid chromatography using compressed CO2 as the mobile phase. | "Green" technology; unique selectivity for isomers; high throughput. researchgate.net | Less commonly available instrumentation; method development can be complex. | ~0.5 ng/mL for glucuronide steroids. researchgate.net |

Elucidation of Novel Enzymatic Regulators and Their Biological Impact

The formation of 11β-Hydroxyetiocholanolone glucuronide is a two-step process involving phase I and phase II metabolism. The precursor, 11β-Hydroxyetiocholanolone, is primarily derived from cortisol and adrenal androgens via enzymes like cytochrome P450 11β-hydroxylase (CYP11B1). rupahealth.com The subsequent conjugation with glucuronic acid is catalyzed by UDP-glucuronosyltransferases (UGTs), a superfamily of enzymes crucial for the detoxification and excretion of numerous endogenous and exogenous compounds. cas.czwikipedia.org

Future research is aimed at identifying the specific UGT isoforms responsible for the glucuronidation of 11β-Hydroxyetiocholanolone and understanding their regulation. While the glucuronidation of parent androgens like testosterone (B1683101) and etiocholanolone (B196237) is known to be catalyzed primarily by UGTs of the 2B family (e.g., UGT2B7, UGT2B15, UGT2B17), the specific enzymes acting on 11-oxygenated metabolites are less well-defined. researchgate.netnih.govfrontiersin.org Studies using recombinant human UGTs are needed to characterize the enzymatic kinetics and substrate specificity for 11β-Hydroxyetiocholanolone. nih.gov

Understanding the factors that regulate the expression and activity of these specific UGTs is critical. Research is exploring how genetic polymorphisms, epigenetic modifications, and exposure to various substances can alter glucuronidation efficiency. frontiersin.org For instance, dietary components, such as flavonoids found in green tea, have been shown to inhibit UGT activity, which could potentially alter the levels of steroid glucuronides. frontiersin.org The biological impact of these variations is significant; altered UGT activity can affect hormone clearance, potentially leading to an accumulation of active hormones or their metabolites, which has been implicated in hormone-dependent diseases like breast and prostate cancer. nih.gov

| Enzyme Family | Specific Enzyme (Example) | Role | Potential Regulators | Biological Impact of Dysregulation |

|---|---|---|---|---|

| Cytochrome P450 | CYP11B1 | Catalyzes the 11β-hydroxylation step in the formation of the precursor steroid. rupahealth.com | Adrenocorticotropic hormone (ACTH). rupahealth.com | Deficiency can lead to congenital adrenal hyperplasia. healthmatters.io |

| UDP-Glucuronosyl-transferases (UGTs) | UGT2B7, UGT2B17 (putative) | Transfers glucuronic acid to 11β-Hydroxyetiocholanolone, forming the glucuronide conjugate. researchgate.netwikipedia.org | Genetic polymorphisms, hormones (e.g., androgens, estrogens), dietary compounds (e.g., flavonoids), drugs. frontiersin.org | Altered hormone clearance, potential increased risk for hormone-sensitive cancers, disruption of endocrine homeostasis. frontiersin.orgnih.gov |

Advanced Understanding of Metabolic Networks Involving Steroid Glucuronides

11β-Hydroxyetiocholanolone glucuronide does not exist in isolation but is part of a complex and dynamic network of steroid metabolism. Future research aims to build a more integrated understanding of how its synthesis and clearance are connected with other metabolic pathways. This involves mapping the complete metabolic fate of adrenal steroids, from their synthesis to their ultimate excretion as glucuronide and sulfate conjugates. nih.gov

A key aspect of this network is the role of membrane transporters. As polar molecules, steroid glucuronides require active transport to be eliminated from cells and the body. cas.cz Multidrug resistance-associated proteins, specifically MRP2 and MRP3, have been identified as primary transporters for androgen glucuronides like etiocholanolone glucuronide. nih.govnih.govresearchgate.net These transporters are located in the liver, intestine, and kidney, facilitating excretion into bile and urine. nih.gov Future studies will need to confirm the specific transporters for 11β-Hydroxyetiocholanolone glucuronide and investigate how their expression and function are regulated, as this can significantly impact the circulating levels of steroid metabolites.

Exploration of 11β-Hydroxyetiocholanolone Glucuronide Roles in Diverse Animal Physiology and Pathology Models

While much of the research on steroid metabolism is focused on humans, animal models provide invaluable opportunities to investigate the functional roles of specific metabolites in controlled settings. Future research will increasingly use diverse animal models to explore the physiological and pathological significance of 11β-Hydroxyetiocholanolone glucuronide. Non-invasive monitoring of steroid metabolites in urine and feces is a well-established tool in veterinary science and wildlife conservation to assess adrenocortical activity and stress levels in animals, such as giraffes. rupahealth.com Applying advanced LC-MS/MS techniques to these models can provide more specific information on the profile of cortisol metabolites, including 11β-Hydroxyetiocholanolone glucuronide.

In laboratory settings, rodent models are instrumental. For example, studies in mice have shown that steroid glucuronides can be quantified in brain tissue, suggesting that glucuronidation is an important metabolic pathway within the central nervous system. nih.gov This opens up avenues to explore the potential neuroactive properties of these conjugates. Some steroid glucuronides have been found to interact with cellular receptors like Toll-like receptor 4 (TLR4), suggesting they may have biological activities of their own, such as modulating pain and inflammation. nih.gov Animal models of chronic stress, metabolic syndrome, or neuroinflammatory diseases could be used to investigate whether 11β-Hydroxyetiocholanolone glucuronide plays a similar signaling role.

Furthermore, animal models are crucial for studying conditions of androgen excess or deficiency and the metabolic consequences. healthmatters.io For instance, bovine models have been used to study the impact of synthetic steroid administration on the natural steroid profile, with direct analysis of glucuronide conjugates in urine providing a more accurate picture of metabolic changes. wur.nlresearchgate.net These models can help elucidate the function of 11β-Hydroxyetiocholanolone glucuronide as a biomarker of adrenal androgen and cortisol metabolism in both health and disease states.

| Animal Model | Area of Research | Potential Application for 11β-Hydroxyetiocholanolone Glucuronide | Reference |

|---|---|---|---|

| Wildlife (e.g., Giraffe) | Non-invasive stress monitoring | Use as a specific biomarker of adrenocortical activity in response to environmental stressors. | rupahealth.com |

| Mouse/Rat | Neuroendocrinology, Pain, Inflammation | Investigate its presence and function in the brain; explore potential interactions with immune receptors like TLR4. | nih.govnih.gov |

| Bovine | Food Safety, Endocrinology | Profile metabolic changes after administration of growth promoters; study adrenal function. | wur.nlresearchgate.net |

| Porcine/Bovine Liver Microsomes | Enzymatic Synthesis | Used as a source of UGT enzymes for the in vitro synthesis of reference standards for analytical methods. | nih.gov |

Q & A

Q. What analytical methods are optimal for detecting and quantifying 11B-hydroxyetiocholanolone glucuronide in biological matrices?

Methodological Answer:

- Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Prioritize reversed-phase LC with polar-embedded stationary phases to retain the polar glucuronide metabolite. Use electrospray ionization (ESI) in negative ion mode for enhanced sensitivity .

- β-Glucuronidase Hydrolysis: Optimize enzyme activity (e.g., pH 5.0–6.0, ammonium acetate buffer) to hydrolyze glucuronides prior to GC analysis. Validate hydrolysis efficiency via spiked recovery experiments in urine/serum matrices .

- Creatinine Correction: Normalize urinary concentrations to creatinine levels to mitigate individual variability, particularly in longitudinal studies .

Advanced Research Question

Q. How can Bayesian analysis of ²H-glucuronide enrichment improve the quantification of hepatic glucose production dynamics?

Methodological Answer:

- Isotopic Tracer Design: Administer ²H₂O to label hepatic UDP-glucose pools, then isolate glucuronides (e.g., acetaminophen or menthol glucuronide) from urine for ²H NMR analysis. Monitor position-specific ²H enrichment (e.g., H5 vs. H2) to distinguish gluconeogenesis and glycogenolysis contributions .

- Markov Chain Monte Carlo (MCMC) Simulation: Use Bayesian frameworks to model posterior probability distributions for flux parameters (e.g., 50 independent chains with 50 samples each) .

- Control for Metabolic Zonation: Account for pericentral vs. periportal hepatocyte heterogeneity in glucuronide synthesis and glucose secretion to resolve enrichment discrepancies .

Basic Research Question

Q. What factors contribute to variability in urinary glucuronide levels across experimental cohorts?

Methodological Answer:

- Genetic Polymorphisms: Screen for UDP-glucuronosyltransferase (UGT) isoforms (e.g., UGT1A1, UGT2B7) that influence glucuronidation efficiency, as seen in irinotecan metabolite studies .

- Urinary pH and Storage: Acidify urine samples (pH < 3) to stabilize labile acyl glucuronides. Avoid prolonged storage at –20°C; –80°C is preferred to prevent degradation .

- Dietary and Microbiome Interactions: Monitor gut microbiota activity (e.g., via p-cresol glucuronide as a biomarker) to assess indirect effects on host glucuronidation pathways .

Advanced Research Question

Q. How can contradictory data on glucuronide tissue distribution (e.g., liver vs. bile) be resolved in metabolic disease models?

Methodological Answer:

- Compartment-Specific Sampling: Use bile cannulation in rodent models to collect time-resolved bile samples, differentiating between hepatocyte transport efficiency and systemic metabolism .

- Phospholipid Supplementation: Test agents like milk phospholipids (e.g., FLP-MD) to enhance biliary excretion of glucuronides in fatty liver models, as demonstrated for bilirubin glucuronide .

- Multivariate Regression: Control for confounding variables (e.g., anemia-induced bilirubin reduction) when interpreting liver tissue glucuronide depletion .

Basic Research Question

Q. What are the key considerations for synthesizing and characterizing glucuronide reference standards?

Methodological Answer:

- Chemical Synthesis: React acetobromo-glucosiduronic acid with the aglycone (e.g., ethanol for ethyl glucuronide) under controlled pH and temperature. Purify via silica gel chromatography .

- Derivatization for GC-MS: Acetylate glucuronides (e.g., triacetyl derivatives) to improve volatility. Validate via retention index (e.g., 1920 for ethyl glucuronide) and fragmentation patterns .

- Stability Testing: Assess acyl migration risks for labile glucuronides (e.g., alisertib acyl glucuronide) under physiological pH and temperature .

Advanced Research Question

Q. How do Phase II metabolite stability and pharmacokinetic interactions impact therapeutic drug monitoring?

Methodological Answer:

- Inactive Metabolite Profiling: For drugs like dolutegravir, quantify glucuronide-to-parent molar ratios (<10%) to exclude safety assessments per regulatory guidelines .

- LC-MS/MS Interference Checks: Use in-source dissociation to distinguish parent drugs (e.g., elvitegravir) from glucuronide metabolites, ensuring specificity in plasma assays .

- Renal Impairment Adjustments: Model glucuronide accumulation in severe renal dysfunction (e.g., dolutegravir glucuronide) using population pharmacokinetics .

Basic Research Question

Q. What statistical approaches are critical for analyzing glucuronide biomarker data in cohort studies?

Methodological Answer:

- ANOVA with Post-Hoc Correction: Compare glucuronide levels across treatment groups (e.g., self-rehabilitation vs. correction groups in hepatosis models) with Tukey’s HSD test .

- Linear Mixed Models: Account for repeated measures and intra-subject variability in longitudinal urinary glucuronide datasets .

- ROC Curve Analysis: Evaluate diagnostic performance of glucuronide biomarkers (e.g., ethyl glucuronide for alcohol use) using sensitivity/specificity thresholds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.